
Z-Vrpr-fmk
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-VRPR-FMK (trifluoroacetate salt) is a synthetic peptide inhibitor known for its irreversible inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is cell-permeable and is primarily used in research to study the inhibition of MALT1, which plays a crucial role in T cell activation and immune response regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-VRPR-FMK (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The sequence VRPR is modified with a benzyloxycarbonyl (Z) group at the N-terminus and a fluoromethylketone (FMK) group at the C-terminus. The final product is then converted to its trifluoroacetate salt form for enhanced stability and solubility .
Industrial Production Methods
Industrial production of this compound (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve a purity of ≥95% .
化学反应分析
Types of Reactions
Z-VRPR-FMK (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoromethylketone. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound (trifluoroacetate salt) include organic solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products
The major products formed from the reactions of this compound (trifluoroacetate salt) include various peptide derivatives and hydrolyzed fragments. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
科学研究应用
Z-VRPR-FMK (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Employed in the investigation of T cell activation and immune response mechanisms.
Medicine: Explored for its potential therapeutic applications in treating immune-related disorders.
Industry: Utilized in the development of novel inhibitors for various biochemical pathways
作用机制
Z-VRPR-FMK (trifluoroacetate salt) exerts its effects by irreversibly binding to the active site of MALT1, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of Bcl-10, a substrate of MALT1, leading to reduced activation of the NF-κB signaling pathway. The compound’s cell-permeable nature allows it to effectively inhibit MALT1 activity within cells .
相似化合物的比较
Similar Compounds
Z-VAD-FMK: Another peptide inhibitor that targets caspases involved in apoptosis.
Z-DEVD-FMK: A selective inhibitor of caspase-3, used in apoptosis research.
Z-IETD-FMK: Inhibits caspase-8 and is used to study apoptosis and inflammation
Uniqueness
Z-VRPR-FMK (trifluoroacetate salt) is unique due to its specific inhibition of MALT1, which is distinct from other peptide inhibitors that target caspases. This specificity makes it a valuable tool for studying T cell activation and immune response regulation .
属性
分子式 |
C31H49FN10O6 |
|---|---|
分子量 |
676.8 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21-,22-,23-,25-/m0/s1 |
InChI 键 |
DYQKGOBRZWMAHV-LCXINAFSSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one](/img/structure/B10764482.png)
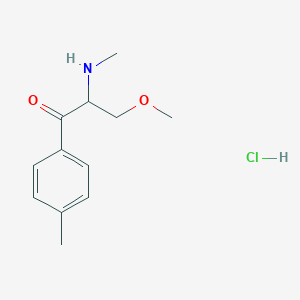


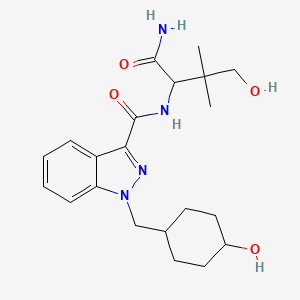
![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)
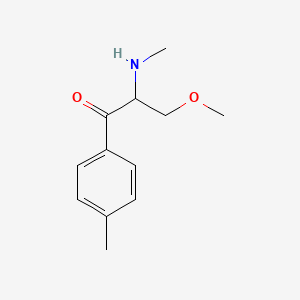
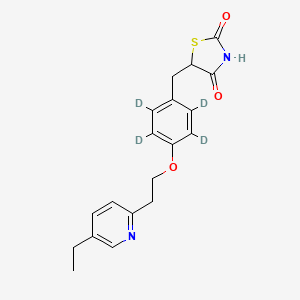
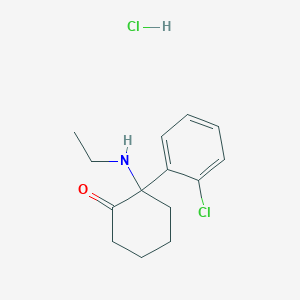
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
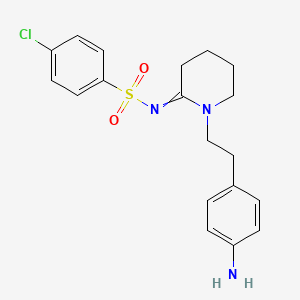
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)
![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)